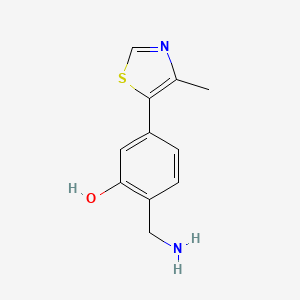
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol
Übersicht
Beschreibung
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photo-Physical Properties
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol derivatives have been synthesized and studied for their photo-physical properties. The effects of solvent polarity on the absorption-emission properties of these compounds have been investigated. These compounds show excited state intra-molecular proton transfer pathway characteristics, with single absorption and dual emission features. Their thermal stability up to 200°C has also been demonstrated through TGA analysis (Padalkar et al., 2011).
Antioxidant Properties
Some derivatives of this compound have been evaluated as antioxidant additives for lubricating oils. Specific reactions and synthesis procedures have demonstrated the potential use of these compounds in enhancing the oxidative stability of lubricants (Amer et al., 2011).
Antimicrobial Activities
The antimicrobial activities of various derivatives of this compound have been synthesized and tested. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against fungi like Aspergillus niger (Hussain et al., 2008).
Detection of Metal Ions
2-(5-Methylthiazol-2-yliminomethyl)phenol, a related compound, has been used in the specific detection of Al3+ and Zn2+ ions. This detection is based on the characteristic emission of the compound when it interacts with these metal ions, demonstrating its potential application in analytical chemistry (Phukan & Baruah, 2013).
Antifungal and Antibacterial Properties
Several Schiff base compounds containing this compound have shown potent antibacterial and antifungal activities. These compounds have been active against various pathogens, including Staphylococcus aureus and Bacillus cereus. Their structural properties and activity suggest their potential as therapeutic agents (Kakanejadifard et al., 2013).
Corrosion Inhibition
Schiff’s bases derived from pyridyl substituted triazoles, which include this compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have demonstrated high efficiency in protecting steel from corrosion, suggesting their utility in industrial applications (Ansari et al., 2014).
Anti-Inflammatory Activity
Compounds like 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives have been synthesized and evaluated for their anti-inflammatory potential. These derivatives, related to this compound, have shown promising results, with some being more active than standard anti-inflammatory drugs (Hayun et al., 2020).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8/h2-4,6,14H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERNGCQHPIBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247072 | |
| Record name | 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448190-11-1 | |
| Record name | 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448190-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)
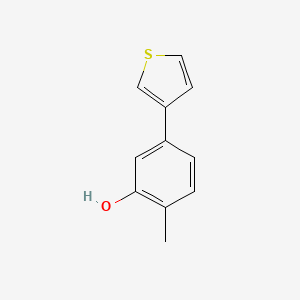
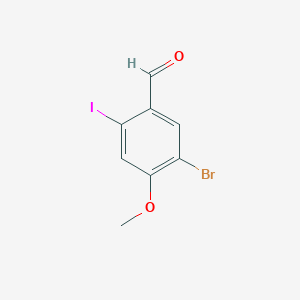

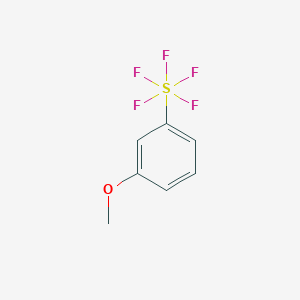
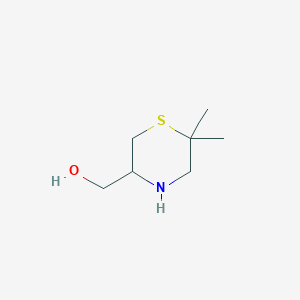






![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

